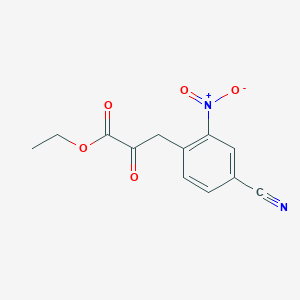
Ethyl 3-(4-cyano-2-nitrophenyl)-2-oxopropanoate
Cat. No. B8577278
M. Wt: 262.22 g/mol
InChI Key: MQUUSXJLDZMUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07629376B2
Procedure details


Dissolve sodium metal (0.345 g) in absolute EtOH (25 mL), add diethyloxalate (10 mL) and then add 4-methyl-3-nitrobenzonitrile (1b, m=0, 1.6 g, Aldrich) as an EtOH solution (25 mL). Stir the reaction mixture at rt for 16 hours, neutralize the reaction by addition of 5N HCl (3 mL) and remove the EtOH under reduced pressure. Partition the residue between CH2Cl2 (100 mL) and H2O (50 mL). Wash the organic layer successively with H2O (50 mL) and brine (50 mL), dry (MgSO4) and concentrate to give a crude oil. Purify the oil by chromatography on SiO2 eluting with cyclohexane-EtOAc, 70-30 v/v, to afford gave after drying (40° C., house vacuum), the title compound (1.5 g) as yellow crystals, mp 118° C.






Identifiers


|
REACTION_CXSMILES
|
[Na].C(O[C:5](=[O:11])[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.[CH3:12][C:13]1[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][C:14]=1[N+:21]([O-:23])=[O:22].Cl>CCO>[CH2:9]([O:8][C:6](=[O:7])[C:5](=[O:11])[CH2:12][C:13]1[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][C:14]=1[N+:21]([O-:23])=[O:22])[CH3:10] |^1:0|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(=O)OCC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir the reaction mixture at rt for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remove the EtOH under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Partition the residue between CH2Cl2 (100 mL) and H2O (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash the organic layer successively with H2O (50 mL) and brine (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a crude oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify the oil by chromatography on SiO2 eluting with cyclohexane-EtOAc, 70-30 v/v
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after drying (40° C., house vacuum)
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(C(CC1=C(C=C(C=C1)C#N)[N+](=O)[O-])=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
